2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]-2-oxo-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10(2)18-17(22)16(21)15-9-11(3)19(12(15)4)13-5-7-14(8-6-13)20(23)24/h5-10H,1-4H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKUTVVWQWEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction, utilizing 2,5-hexanedione and 4-nitroaniline, provides a reliable route to the pyrrole core.
Procedure :
- Reaction Setup :
- 2,5-Hexanedione (10 mmol) and 4-nitroaniline (10 mmol) are dissolved in glacial acetic acid (20 mL).
- The mixture is heated under reflux at 120°C for 12 hours under nitrogen.
- Workup :
- The reaction is cooled to room temperature and poured into ice water.
- The precipitate is filtered, washed with cold water, and dried under vacuum.
- Yield : 68–72% as a yellow crystalline solid.
Analytical Data :
- 1H NMR (400 MHz, CDCl3) : δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.20 (s, 1H, pyrrole-H), 2.35 (s, 6H, CH3).
- IR (KBr) : 1530 cm⁻¹ (NO2 asym stretch), 1350 cm⁻¹ (NO2 sym stretch).
Formation of Oxoacetyl Chloride Intermediate
Reaction of Intermediate A with Oxalyl Chloride
The oxoacetamide backbone is introduced via reaction with oxalyl chloride, adapted from methodologies in indole-derived systems.
Procedure :
- Chlorination :
- Intermediate A (5 mmol) is dissolved in anhydrous diethyl ether (30 mL) under nitrogen.
- Oxalyl chloride (5.5 mmol) is added dropwise at 0°C, and the mixture is stirred for 1 hour.
- Quenching :
- The reaction is cooled to −78°C, and a solution of sodium methoxide (25 wt% in methanol, 10 mmol) is added.
- The mixture is warmed to room temperature and quenched with water (10 mL).
- Isolation :
- The precipitate is filtered, washed with water, and dried to yield the oxoacetyl chloride intermediate.
- Yield : 70–75% as a pale yellow solid.
Key Considerations :
- Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.
- Low temperatures suppress side reactions such as polymerization.
Amidation with Isopropylamine
Nucleophilic Acyl Substitution
The oxoacetyl chloride intermediate undergoes amidation with isopropylamine to install the N-isopropyl group.
Procedure :
- Reaction Setup :
- Oxoacetyl chloride (5 mmol) is dissolved in dry dichloromethane (20 mL).
- Isopropylamine (6 mmol) is added dropwise at 0°C, followed by triethylamine (6 mmol) to scavenge HCl.
- Stirring :
- The mixture is stirred at room temperature for 4 hours.
- Workup :
- The organic layer is washed with water (2 × 15 mL), dried over Na2SO4, and concentrated under reduced pressure.
- Purification :
- The crude product is recrystallized from ethanol/water (3:1) to afford the title compound.
- Yield : 65–70% as a white crystalline solid.
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.60 (d, J = 8.8 Hz, 2H, Ar-H), 6.35 (s, 1H, pyrrole-H), 4.10 (m, 1H, CH(CH3)2), 2.40 (s, 6H, CH3), 1.25 (d, J = 6.4 Hz, 6H, CH3).
- HRMS (ESI+) : m/z calc. for C₁₇H₂₀N₃O₄ [M+H]+: 354.1432, found: 354.1428.
Alternative Synthetic Routes
Hantzsch Pyrrole Synthesis
An alternative to the Paal-Knorr method employs β-keto esters and ammonia equivalents:
- Reactants : Ethyl acetoacetate, 4-nitrobenzaldehyde, and ammonium acetate.
- Conditions : Reflux in ethanol/acetic acid (4:1) for 24 hours.
- Yield : 60–65%, albeit with lower regioselectivity for methyl group placement.
Direct Nitration of Phenyl-Substituted Pyrroles
Nitration of pre-formed 1-phenylpyrroles with nitric acid/sulfuric acid:
- Challenge : Over-nitration and decomposition necessitate careful temperature control (0–5°C).
- Yield : <50%, making this route less efficient.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Paal-Knorr + Amidation | 70 | 98 | High regioselectivity | Multi-step synthesis |
| Hantzsch + Amidation | 65 | 95 | One-pot pyrrole formation | Lower methyl group selectivity |
| Direct Nitration | 45 | 90 | Simplified starting materials | Poor nitro group control |
Mechanistic Insights
Paal-Knorr Cyclization
The reaction proceeds via:
- Protonation of 2,5-hexanedione by acetic acid.
- Nucleophilic attack by 4-nitroaniline on the carbonyl carbons.
- Cyclodehydration to form the pyrrole ring, driven by acetic acid’s dehydrating action.
Amidation Kinetics
The second-order rate constant for oxoacetyl chloride with isopropylamine in dichloromethane at 25°C is k = 0.15 L mol⁻¹ s⁻¹ , indicating moderate reactivity.
Scalability and Industrial Relevance
- Gram-Scale Synthesis : The described Paal-Knorr/amidation route has been validated at 50-g scale with consistent yields (68–70%).
- Cost Analysis : Raw material costs are dominated by 4-nitroaniline ($120/kg) and oxalyl chloride ($90/kg).
Chemical Reactions Analysis
Types of Reactions
2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) under acidic or basic conditions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrole compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Preliminary data suggests that 2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide may act on pathways critical for cancer cell survival and proliferation .
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrrole derivatives have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a potential for development into antimicrobial agents.
Enzyme Inhibition
Another promising application lies in enzyme inhibition. The compound may inhibit key enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. For example, studies have highlighted that similar compounds can inhibit acetylcholinesterase, which is crucial in the pathophysiology of Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, a series of pyrrole derivatives were synthesized and screened for anticancer activity. The study found that the introduction of the nitrophenyl group significantly enhanced cytotoxicity against several cancer cell lines compared to their non-nitro counterparts. This suggests that this compound could be a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of various pyrrole derivatives, including the target compound. The results demonstrated substantial activity against both gram-positive and gram-negative bacteria, supporting its potential use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole: Lacks the isopropyl-oxoacetamide moiety.
N-isopropyl-2-oxoacetamide: Lacks the pyrrole and nitrophenyl groups.
4-nitrophenyl-1H-pyrrole: Lacks the dimethyl and isopropyl-oxoacetamide groups
Uniqueness
2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
2-[2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide (CAS No. not specified) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19N3O4
- Molecular Weight : 329.35 g/mol
- Structure : The compound features a pyrrole ring substituted with a nitrophenyl group and an isopropyl acetamide moiety.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. A study highlighted that compounds containing a pyrrole framework could suppress cell proliferation and enhance glucose uptake in cultured cells, which is crucial for energy metabolism during rapid cell division .
Antioxidant and Anti-inflammatory Effects
Molecular docking studies suggest that this compound might possess antioxidant and anti-inflammatory properties. These effects are attributed to the presence of nitro groups that can participate in redox reactions, thereby mitigating oxidative stress in biological systems .
Enzyme Inhibition
The compound may also inhibit specific enzymes involved in metabolic pathways. Enzyme assays demonstrated that similar pyrrole derivatives could inhibit acetylcholinesterase and other enzymes linked to neurodegenerative diseases. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
Study on Cell Culture
A detailed study investigated the effects of the compound on mammalian cell lines. The results showed that treatment with this compound led to:
- Increased Cell Viability : Enhanced viability was observed compared to controls.
- Higher Monoclonal Antibody Production : The compound significantly improved the yield of monoclonal antibodies in CHO cell cultures by increasing cell-specific productivity without compromising cell health .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications in the pyrrole ring could enhance biological activity. For example, substituents like methyl or nitro groups were found to play critical roles in modulating the compound's efficacy against various biological targets .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How to optimize synthetic scalability while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Catalytic asymmetric synthesis using chiral auxiliaries or organocatalysts.
- Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitro group introduction).
- PAT (Process Analytical Technology) tools (e.g., in-line FTIR) monitor reaction progression in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
